(3aR,7aS)-2-(1,1-dioxidotetrahydrothiophen-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3aR,7aS)-2-(1,1-dioxidotetrahydrothiophen-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C13H15NO4S and its molecular weight is 281.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are the N-methyl-D-aspartate (NMDA) receptor and voltage-gated calcium channels (VGCC) . These targets play crucial roles in the nervous system. The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells, involved in synaptic plasticity and memory function. VGCCs are key players in the initiation of cellular calcium signaling, which is important for neurotransmitter release, muscle contraction, and gene expression.
Mode of Action
This compound acts as a blocker of the NMDA receptor and VGCC . It modulates the activity of these targets, leading to a decrease in calcium influx. This modulation can help protect against excitotoxicity, a process where nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate .
Biochemical Pathways
The compound’s action on the NMDA receptor and VGCC affects calcium signaling pathways. By inhibiting calcium influx, it can prevent the overactivation of these pathways, which is often associated with neurodegenerative disorders .
Pharmacokinetics
Its low cytotoxicity suggests that it may have good bioavailability .
Result of Action
The compound’s action results in neuroprotective effects. It significantly attenuates MPP±induced neurotoxicity, enhancing cell viability . This suggests that it could potentially be used to slow down or halt degenerative processes in neuronal cells.
Properties
IUPAC Name |
4-(1,1-dioxothiolan-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c15-12-10-7-3-4-8(6-7)11(10)13(16)14(12)9-2-1-5-19(9,17)18/h3-4,7-11H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHBXRLOROHSSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)C1)N2C(=O)C3C4CC(C3C2=O)C=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.